molecular formula C13H24O3 B14407759 Methyl 11-oxododecanoate CAS No. 83993-00-4

Methyl 11-oxododecanoate

Cat. No.: B14407759
CAS No.: 83993-00-4
M. Wt: 228.33 g/mol
InChI Key: CWXGVMBXYAXQSH-UHFFFAOYSA-N
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Description

Methyl 11-oxododecanoate (C₁₃H₂₄O₃) is a methyl ester of 11-oxododecanoic acid, characterized by a 12-carbon aliphatic chain with a ketone group at the 11th position and a methyl ester group at the terminal carboxyl. This compound is structurally significant due to its functionalization (oxo group), which enhances its polarity and reactivity compared to saturated fatty acid esters.

Properties

CAS No.

83993-00-4

Molecular Formula

C13H24O3

Molecular Weight

228.33 g/mol

IUPAC Name

methyl 11-oxododecanoate

InChI

InChI=1S/C13H24O3/c1-12(14)10-8-6-4-3-5-7-9-11-13(15)16-2/h3-11H2,1-2H3

InChI Key

CWXGVMBXYAXQSH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCCCCCCCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 11-oxododecanoate can be synthesized through several methods. One common approach involves the oxidation of 11-hydroxy dodecanoic acid followed by esterification with methanol. The reaction typically requires a catalyst such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale oxidation and esterification processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 11-oxododecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 11-oxododecanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 11-oxododecanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in fatty acid metabolism. The ester group can undergo hydrolysis to release the active acid form, which then participates in various biochemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Methyl 11-oxododecanoate with structurally related esters, focusing on molecular properties, functional groups, and applications.

Compound Functional Group(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Sources
This compound Ketone (C11), methyl ester C₁₃H₂₄O₃ 228.3 (estimated) Higher polarity due to ketone; potential use in specialty polymers or surfactants. Inferred
Methyl dodecanoate Saturated methyl ester C₁₃H₂₆O₂ 214.3 Non-polar; used as biodiesel additive, lubricant, or solvent.
Methyl 11-methyldodecanoate Branched methyl ester (C11) C₁₄H₂₈O₂ 228.4 Branched structure lowers melting point; used in synthetic lipids and surfactants.
Ethyl 11-iodoundecanoate Iodine (C11), ethyl ester C₁₃H₂₅IO₂ 340.2 Halogenated ester; intermediate in pharmaceutical synthesis (e.g., iodinated drugs).
Methyl 11-azidoundecanoate Azide (C11), methyl ester C₁₂H₂₃N₃O₂ 241.3 Click chemistry applications (e.g., bioconjugation, polymer crosslinking).

Key Observations :

Functional Group Impact: The ketone group in this compound increases its polarity and reactivity compared to saturated esters like Methyl dodecanoate, making it more suitable for applications requiring hydrogen bonding or nucleophilic reactions. Halogenated (e.g., iodine in Ethyl 11-iodoundecanoate) and azide derivatives exhibit specialized reactivity for pharmaceutical or bioconjugation uses, whereas this compound’s ketone may favor oxidation or condensation reactions .

Structural Effects: Branching (e.g., Methyl 11-methyldodecanoate) reduces crystallinity and improves solubility in non-polar media, whereas linear esters like Methyl dodecanoate are more thermally stable . The oxo group in this compound likely lowers its volatility compared to non-functionalized esters, similar to how azide or iodine substituents alter physical properties .

Ethyl 11-iodoundecanoate is synthesized via halogenation of undecanoic acid derivatives, suggesting analogous pathways for functionalized esters .

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